Indoxyl sulfate

説明

Historical Context of Indoxyl Sulfate (B86663) in Biomedical Research

The history of indoxyl sulfate in biomedical research dates back over a century. It was first isolated in 1911 by Obermayer and Popper, who identified high concentrations of a metabolite, initially termed "indican," in patients with kidney disease. biocrates.commdpi.comnih.gov This early discovery linked the compound to impaired renal function. Initially, this compound was investigated as a "putrefaction" product arising from intestinal microbial metabolism. biocrates.com

Further research in the 1930s, including work by Houssay in 1936, confirmed the liver's crucial role in the production of this compound. biocrates.comnih.gov The mid-20th century saw researchers exploring the potential of urinary this compound excretion as an indicator for various diseases, with a growing focus on its involvement in kidney disorders. biocrates.commdpi.comnih.gov This marked a significant step forward in understanding uremia, a complex condition associated with kidney failure that had long puzzled the scientific community. biocrates.com

In 1994, Niwa and colleagues further solidified the connection between gut metabolites and renal injury by demonstrating that indole (B1671886) administered to rats with reduced kidney function led to progressive glomerular sclerosis. mdpi.com They identified this compound as the uremic toxin responsible for this effect. mdpi.com The recognition of this compound as a key uremic toxin highlighted its accumulation in conditions of renal insufficiency and its potential adverse effects beyond the kidneys. biocrates.commdpi.comnih.gov

Academic Significance of this compound in Human Pathophysiology

This compound holds significant academic importance due to its multifaceted involvement in human pathophysiology, particularly in the context of chronic kidney disease (CKD) and its associated complications. As kidney function declines, the impaired renal clearance of this compound leads to its accumulation in the bloodstream, where it acts as a uremic toxin. mdpi.commdpi.comnih.govoup.com Elevated levels of this compound are strongly associated with the development and progression of CKD and vascular disease in humans. wikipedia.orgmdpi.comnih.gov

Research has demonstrated that this compound contributes to renal injury by promoting oxidative stress, inflammation, and fibrosis, particularly within renal cells. mdpi.comoup.com It has been shown to induce endothelial dysfunction, impair podocyte function, and activate renal fibroblasts, all of which contribute to CKD pathogenesis. oup.com The accumulation of this compound is not merely a consequence of CKD but may actively exacerbate renal damage, creating a self- perpetuating cycle. oup.com Studies have shown that this compound levels increase progressively with each stage of CKD. biocrates.com

Beyond the kidneys, this compound has been implicated in cardiovascular disease, a major comorbidity in CKD patients. biocrates.commdpi.comnih.govnih.govnih.gov It is acknowledged that this compound can stimulate oxidative stress, contributing to the progression of vascular disorders and coronary artery disease. nih.gov Research indicates that elevated plasma this compound levels predict cardiovascular events in patients with conditions like congestive heart failure and hypertrophic cardiomyopathy. biocrates.com An association between plasma this compound levels and arterial stiffness has also been observed in patients with type 2 diabetes. biocrates.com this compound is also an agonist for the aryl hydrocarbon receptor (AhR) on vascular smooth muscle cells, potentially promoting atherosclerotic lesions and thrombosis. biocrates.comjci.org

Furthermore, academic research has explored the links between this compound and other conditions, including bone disorders and neurological impairments. Patients with CKD often develop mineral bone disorders, and research suggests a connection with this compound, although the precise mechanisms are still being investigated. biocrates.com this compound may impact bone quality and quantity and has been suggested to play a role in parathyroid hormone resistance observed in CKD. biocrates.com Neurologically, this compound has been linked to cognitive impairment and is thought to play a role in conditions such as Alzheimer's disease, Parkinson's disease, and anxiety. biocrates.commdpi.com Studies have shown elevated levels of this compound in the cerebrospinal fluid of Parkinson's patients and in the blood of dementia patients compared to controls, suggesting potential neurotoxic effects. biocrates.commdpi.com this compound has also been shown to affect glial function, increasing oxidative stress and neuroinflammation in CKD. frontiersin.org

Detailed research findings highlight the molecular mechanisms through which this compound exerts its effects. It can engage with key molecular pathways, including the aryl hydrocarbon receptor (AhR) and nuclear factor-kappa B (NF-κB) pathways. oup.com this compound is known to bind to AhR, triggering the transcription of pro-inflammatory and pro-fibrotic genes, leading to increased production of cytokines and fibrotic markers. oup.com Activation of NF-κB by this compound results in the upregulation of inflammatory mediators that promote renal injury and fibrosis. oup.com In human kidney proximal tubular cells, pathologically relevant concentrations of this compound have been shown to induce apoptosis and hypertrophy, impair mitochondrial metabolic activity, and upregulate pro-fibrotic and pro-inflammatory molecules. nih.gov

While much of the toxicity data comes from studies in cultured cells and animal models, clinical studies have associated increased this compound levels with vascular disease, renal disease progression, and cognitive impairment. mdpi.comnih.gov

Here is a summary of key associations of this compound in Human Pathophysiology:

| Pathophysiological Condition | Observed Association with this compound | Supporting Research Findings |

| Chronic Kidney Disease (CKD) | Development and progression; biomarker of severity; promotes inflammation and fibrosis. | Elevated levels in CKD patients; increases progressively with CKD stage; induces oxidative stress, inflammation, and fibrosis in renal cells; impairs podocyte function; activates renal fibroblasts. mdpi.comoup.com |

| Cardiovascular Disease | Associated with vascular disease and mortality; predicts cardiovascular events; linked to arterial stiffness; promotes atherosclerosis. | Elevated levels predict events in heart failure and cardiomyopathy; associated with arterial stiffness in type 2 diabetes; AhR agonist on vascular smooth muscle cells. biocrates.commdpi.comnih.govnih.govnih.gov |

| Bone Disorders (CKD-MBD) | Suggested link; potential impact on bone quality and quantity; possible role in PTH resistance. | Research suggests a link, although mechanisms are unclear; accumulation of uremic toxins may weaken bone; studies suggest connection with PTH resistance and low bone turnover. biocrates.com |

| Neurological Impairments | Linked to cognitive impairment, Alzheimer's, Parkinson's, anxiety; potential neurotoxic effects; affects glial function. | Associated with impaired executive function in some CKD patients; elevated in CSF of Parkinson's patients and blood of dementia patients; increases oxidative stress and neuroinflammation in glial cells. biocrates.commdpi.commdpi.comfrontiersin.org |

| Colorectal Cancer (in CKD) | May contribute to exacerbation; promotes proliferation of cancer cells. | Studies suggest it may exacerbate CRC in CKD by activating signaling pathways like Akt/β-Catenin/c-Myc and AhR/c-Myc. mdpi.com |

This table summarizes some of the key areas where this compound's academic significance in human pathophysiology is being actively researched.

Structure

3D Structure

特性

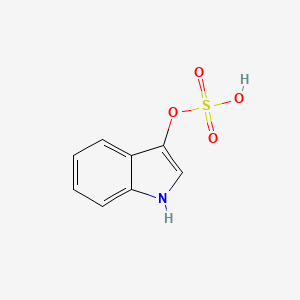

IUPAC Name |

1H-indol-3-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFHSIDQOFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2642-37-7 (mono-potassium salt) | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701043787 | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-94-5, 1336-79-4 | |

| Record name | Indoxyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Indoxyl Sulfate Biosynthesis and Metabolic Pathways

Tryptophan Metabolism and Indole (B1671886) Production by Gut Microbiota

The journey of indoxyl sulfate (B86663) begins in the gastrointestinal tract with the metabolism of dietary L-tryptophan by resident bacteria. Tryptophan is an essential aromatic amino acid obtained solely from the diet. frontiersin.orgbiocrates.comnih.gov While a portion of ingested tryptophan is utilized by the host for protein synthesis and other metabolic pathways (such as the kynurenine (B1673888) and serotonin (B10506) pathways), a significant fraction is metabolized by the gut microbiota. frontiersin.orgmdpi.com This microbial metabolism leads to the production of various indole derivatives, with indole being a key intermediate in the formation of indoxyl sulfate. frontiersin.orgnih.govresearchgate.net

Role of Tryptophanase-Expressing Gastrointestinal Bacteria

The primary enzyme responsible for the microbial conversion of tryptophan to indole is tryptophanase (TnaA). nih.govfrontiersin.org This enzyme catalyzes a hydrolytic β-elimination reaction, breaking down tryptophan into indole, pyruvate, and ammonia. frontiersin.orgnih.govpsu.edu The expression and activity of tryptophanase are crucial for indole production in the gut. The amount of exogenous tryptophan available strongly influences indole production by bacteria expressing TnaA. frontiersin.orgpsu.edu

Specific Microbial Classifications Involved in Indole Synthesis

Numerous Gram-negative and Gram-positive bacterial species within the gut microbiota are known to express tryptophanase and thus contribute to indole synthesis. nih.govfrontiersin.org Prominent examples of indole-producing bacteria include Escherichia coli, Clostridium species, and Bacteroides species. nih.gov Escherichia coli is one of the most extensively studied indole-producing bacteria in the intestine. frontiersin.org The ability of E. coli to produce high levels of indole is significantly dependent on the tryptophan-specific transporter protein TnaB, which facilitates the import of exogenous tryptophan into the bacterial cell. psu.edu

Table 1: Examples of Indole-Producing Gut Bacteria

| Bacterial Classification | Key Enzyme Involved | Substrate | Product |

| Escherichia coli | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |

| Clostridium species | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |

| Bacteroides species | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |

Hepatic Transformation of Indole to this compound

Following its production by gut bacteria, indole is absorbed from the intestine into the bloodstream and transported to the liver via the portal vein. frontiersin.orgbiocrates.comresearchgate.netnih.gov In the liver, indole undergoes further metabolic transformations to become this compound. This process involves two main enzymatic steps: hydroxylation and sulfoconjugation. biocrates.comnih.govwikipedia.orgwikipedia.orgoup.comnih.govontosight.ai

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP2E1)

The initial step in the hepatic metabolism of indole is hydroxylation, which converts indole to indoxyl (also known as 3-hydroxyindole). frontiersin.orgresearchgate.netwikipedia.orgnih.gov This reaction is primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily. wikipedia.orgwikipedia.orgoup.comnih.govnih.govresearchgate.netresearchgate.net Research using both rat and human liver microsomes suggests that CYP2E1 is a major isoform responsible for the microsomal oxidation of indole to indoxyl. wikipedia.orgnih.govresearchgate.net Other CYP enzymes, such as CYP2A6 and CYP2C19, have also been reported to contribute to indole metabolism and the formation of indoxyl. frontiersin.orgresearchgate.netmdpi.com CYP2E1 is a membrane-bound enzyme highly expressed in the liver and is known to metabolize various small, polar molecules. wikipedia.orgnih.govuniprot.org

Sulfoconjugation by Sulfotransferase Enzymes

The second step in the hepatic conversion to this compound involves the sulfoconjugation of indoxyl. wikipedia.org In this phase II metabolic reaction, a sulfate group is transferred to indoxyl, resulting in the formation of this compound. frontiersin.orgbiocrates.comresearchgate.netwikipedia.orgnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes. frontiersin.orgbiocrates.comresearchgate.netwikipedia.orgnih.govnih.gov Cytosolic sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from the universal sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to an acceptor molecule containing a hydroxyl or amino group. nih.govwikipedia.orgrcsb.orgfrontiersin.org In vitro experiments using recombinant human sulfotransferases indicate that SULT1A1 appears to be the primary sulfotransferase enzyme involved in the conversion of indoxyl into this compound. wikipedia.org

Systemic Circulation and Excretion Dynamics of this compound

Once formed in the liver, this compound is released into the systemic circulation. biocrates.comresearchgate.net In the blood, this compound is known to bind extensively to proteins, particularly albumin. researchgate.netjci.org This protein binding affects its distribution and elimination.

Under normal physiological conditions with healthy renal function, this compound is efficiently cleared from the body primarily through renal excretion. frontiersin.orgnih.govoup.commdpi.com It is transported into kidney tubular cells and then excreted into the urine. This process involves specific organic anion transporters (OATs) located in the renal tubules. mdpi.com

However, in conditions of impaired renal function, such as chronic kidney disease (CKD), the kidneys' ability to effectively excrete this compound is reduced. biocrates.comnih.govoup.com This leads to the accumulation of this compound in the bloodstream, contributing to elevated circulating levels. biocrates.comoup.com The progressive increase in this compound concentrations correlates with the decline in renal function and is considered a significant uremic toxin. biocrates.comoup.commdpi.com

Table 2: Key Stages in this compound Metabolism and Circulation

| Stage | Location | Key Process(es) | Enzymes/Factors Involved | Outcome |

| Indole Production | Gut Lumen | Metabolism of Tryptophan | Tryptophanase (TnaA) from gut bacteria | Formation of Indole |

| Absorption | Intestinal Epithelium | Transport into bloodstream | - | Indole enters portal circulation |

| Hydroxylation | Liver | Conversion of Indole to Indoxyl | Cytochrome P450 enzymes (primarily CYP2E1) | Formation of Indoxyl |

| Sulfoconjugation | Liver | Conversion of Indoxyl to this compound | Sulfotransferase enzymes (primarily SULT1A1) | Formation of this compound |

| Systemic Circulation | Bloodstream | Transport | Protein binding (e.g., Albumin) | Distribution throughout the body |

| Excretion | Kidneys | Filtration and Tubular Secretion into Urine | Glomerular filtration, Organic Anion Transporters (OATs) | Elimination from the body (in healthy state) |

Factors Influencing this compound Production and Accumulation

Several factors can influence the production and accumulation of this compound, primarily by impacting the initial steps involving dietary intake and gut microbial metabolism.

Dietary Protein and Tryptophan Intake

The amount of dietary protein, and specifically the essential amino acid tryptophan, significantly influences the substrate available for microbial conversion to indole. Higher dietary protein intake generally leads to increased tryptophan availability in the colon, subsequently increasing the production of this compound biocrates.commdpi.complos.orgscielo.br. Studies have shown that individuals consuming high-protein diets exhibit higher levels of this compound in both plasma and urine compared to those on low-protein or vegetarian diets biocrates.commdpi.com. Conversely, very low protein diets have been demonstrated to reduce this compound levels biocrates.com.

Research findings on the impact of dietary protein and tryptophan intake on this compound levels include:

| Study Population | Dietary Intervention | Observed Effect on this compound Levels (Plasma/Urine) | Citation |

| Healthy subjects | High protein vs. Low protein | Higher levels in high protein group | mdpi.complos.org |

| Individuals | High protein vs. Vegetarian | Higher levels in high protein group | biocrates.com |

| Hemodialysis patients | Very low protein diet | Reduced levels | biocrates.com |

| Hemodialysis patients | Increased dietary fiber | Reduced levels | biocrates.com |

While tryptophan intake is a necessary precursor for this compound synthesis, some studies in specific populations, such as chronic kidney disease patients on hemodialysis, have not found a direct correlation between dietary tryptophan intake and circulating this compound levels, suggesting that gut bacteria play a dominant role in the conversion process scielo.br.

Gut Microbiota Composition and Functional Alterations

The composition and metabolic activity of the gut microbiota are critical determinants of this compound production. Tryptophanase-expressing bacteria in the intestine are solely responsible for converting tryptophan to indole, the precursor to this compound wikipedia.orgnih.gov. More than 85 bacterial species are known to produce indole through tryptophanase activity biocrates.com. Examples of bacteria that possess tryptophanase include Escherichia coli, Clostridium spp., and Bacteroides spp. biocrates.commdpi.com.

Alterations in the gut microbiota composition, known as dysbiosis, can significantly impact the production of indole and, consequently, this compound mdpi.comrevespcardiol.org. Conditions such as chronic kidney disease (CKD) are associated with dysbiosis, which can lead to increased production of gut-derived uremic toxins like this compound mdpi.complos.org. Hypoxia, such as that experienced in obstructive sleep apnea (B1277953), can also induce changes in the gut microbiome, favoring bacterial species that produce more indole from tryptophan oup.com. Furthermore, hypoxia can disrupt the gut barrier, increasing the absorption of indole into the bloodstream and leading to higher this compound levels after hepatic metabolism oup.com.

Research highlights the association between altered gut microbiota profiles and increased this compound production revespcardiol.org. Modulating the gut microbiota through interventions like dietary fiber, prebiotics, or probiotics has shown potential in reducing this compound levels biocrates.comrevespcardiol.org. Studies are also exploring strategies to specifically target gut microbial tryptophanases to reduce indole production without directly inhibiting bacterial growth nih.govnih.gov.

Indoxyl Sulfate As a Uremic Toxin

Definition and Classification within Uremic Solute Groups

Indoxyl sulfate (B86663) is a low-molecular-weight organic compound with a molecular weight of 213.21 g/mol . wikipedia.orgmdpi.com It is classified within the group of protein-bound uremic toxins. mdpi.comnih.govmdpi.comresearchgate.net Uremic toxins are compounds that are normally excreted by healthy kidneys but accumulate during renal function deterioration, contributing to the clinical syndrome of uremia. mdpi.com

The European Uremic Toxin Work Group (EUTox) classifies uremic toxins into three main categories based on their physicochemical characteristics and removal patterns by dialysis:

Small water-soluble compounds (molecular weight < 500 Da) mdpi.comresearchgate.netresearchgate.net

Protein-bound compounds (mostly molecular weight < 500 Da) mdpi.commdpi.comresearchgate.netresearchgate.net

Middle molecules (molecular weight ≥ 500 Da, often peptides) mdpi.commdpi.comresearchgate.netresearchgate.net

Indoxyl sulfate falls into the second category, being a protein-bound solute with a molecular weight below 500 Da. mdpi.comnih.govresearchgate.netfoodb.ca This classification is crucial because protein binding significantly impacts the clearance of these toxins by conventional dialysis methods. nih.govresearchgate.netresearchgate.netgavinpublishers.com

The biosynthesis of this compound begins in the intestine, where dietary L-tryptophan is metabolized by tryptophanase-expressing bacteria, such as Escherichia coli, into indole (B1671886). wikipedia.orgmdpi.combiocrates.comoup.com Indole is then absorbed into the bloodstream and transported to the liver. wikipedia.orgnagoya-u.ac.jpmdpi.comoup.com In the liver, indole is hydroxylated to indoxyl, primarily by cytochrome P450 enzymes like CYP2E1, and subsequently converted to this compound through sulfation by sulfotransferase enzymes, notably SULT1A1. wikipedia.orgmdpi.comfoodb.cabiocrates.com this compound is normally eliminated from the body by the kidneys through tubular secretion via organic anion transporters (OATs), such as OAT1 and OAT3. mdpi.commdpi.com

Accumulation Dynamics in Renal Dysfunction

In healthy individuals, this compound is efficiently cleared by the kidneys, resulting in low circulating levels. biocrates.comoup.com However, as renal function declines, the kidneys' ability to excrete this compound is impaired, leading to its accumulation in the bloodstream. nagoya-u.ac.jpmdpi.comnih.govoup.com This inadequate renal clearance is a primary driver of elevated serum this compound levels in patients with chronic kidney disease (CKD). nagoya-u.ac.jpnih.gov

The accumulation of this compound is progressive with the worsening stages of CKD. biocrates.complos.org Elevated levels of this compound are not merely a consequence of reduced kidney function but also actively contribute to the progression of renal injury, creating a vicious cycle. oup.comnih.gov High serum this compound levels are associated with the rate of renal function decline and the need for renal replacement therapy in CKD patients. mdpi.com

Several factors contribute to the increased production and reduced clearance of this compound in renal dysfunction:

Reduced Renal Excretion: The primary mechanism is the decreased glomerular filtration rate (GFR) and impaired tubular secretion of this compound by the compromised kidneys. nagoya-u.ac.jpmdpi.comnih.gov

Altered Gut Microbiota: CKD can lead to alterations in the gut microbiome composition (dysbiosis), favoring bacteria that produce indole from tryptophan. mdpi.comoup.complos.org This increased production of the precursor molecule contributes to higher this compound levels. mdpi.comoup.com

Increased Intestinal Permeability: Changes in the gut barrier, potentially influenced by factors like intermittent hypoxia in conditions like obstructive sleep apnea (B1277953) often comorbid with CKD, can increase the absorption of indole into the bloodstream. mdpi.comoup.com

Dietary Protein Intake: Higher dietary protein intake, particularly of tryptophan-rich foods, can increase the production of this compound precursors. biocrates.commdpi.com

The accumulation of this compound in CKD is a key factor in the pathogenesis of various complications, including further renal damage, cardiovascular disease, and bone disorders. nagoya-u.ac.jpmdpi.combiocrates.commdpi.com

Implications of Protein Binding for Renal Clearance and Dialytic Removal

A significant characteristic of this compound is its high binding affinity for plasma proteins, primarily albumin. nih.govresearchgate.netgavinpublishers.comdovepress.com Approximately 90% or more of this compound in the blood is bound to albumin. nagoya-u.ac.jpnih.govresearchgate.net This extensive protein binding has profound implications for its removal from the body, both by the native kidney and during renal replacement therapies like dialysis.

In healthy kidneys, this compound is efficiently cleared through a combination of glomerular filtration and active tubular secretion via organic anion transporters (OATs). mdpi.commdpi.comnih.gov While protein-bound substances are generally not freely filtered at the glomerulus, the high capacity of tubular secretion for this compound allows for effective removal from the peritubular capillaries into the tubular fluid. nih.gov As unbound this compound is secreted, the equilibrium between bound and unbound forms shifts, allowing more this compound to dissociate from albumin and become available for transport. nih.gov

However, in CKD, both GFR and tubular secretory function decline, impairing this efficient clearance mechanism. nagoya-u.ac.jpmdpi.comnih.gov Furthermore, the high protein binding of this compound significantly limits its removal by conventional hemodialysis and hemodiafiltration. mdpi.comnih.govresearchgate.netgavinpublishers.comdovepress.com Dialysis primarily relies on the diffusion and convection of solutes across a semipermeable membrane. Only the free, unbound fraction of a solute can readily cross this membrane. nih.gov Since the vast majority of this compound is protein-bound, only a small fraction is available for removal during a typical dialysis session. nih.govresearchgate.net

Studies have shown that conventional hemodialysis sessions achieve relatively poor removal of this compound, with reported reductions in serum concentrations averaging around 31.8%. mdpi.com This is significantly lower than the clearance achieved for small, unbound solutes like urea. nih.gov The limited dialytic clearance of this compound contributes to its sustained high plasma levels in patients on maintenance dialysis, despite regular treatment. nih.gov

Research exploring ways to enhance the dialytic removal of protein-bound toxins like this compound has investigated methods to weaken protein binding. nih.govresearchgate.net Factors such as increasing ionic strength (e.g., by increasing sodium chloride concentration), increasing temperature, and plasma dilution have been shown in vitro to increase the free fraction of this compound by affecting its binding affinity and capacity to albumin. nih.govresearchgate.net For example, increasing NaCl concentration from physiological levels (0.15 M) to 0.75 M has been shown to decrease the protein-bound fraction of this compound in uremic plasma from approximately 89% to 81%. nih.govresearchgate.net While these findings are promising in vitro, their clinical application to improve this compound clearance during dialysis requires further investigation. nih.govresearchgate.net

The poor dialytic removal of this compound underscores the need for alternative or adjunctive strategies to reduce its body burden in CKD patients, such as approaches targeting its production in the gut. wikipedia.orgmdpi.com

Here is a table summarizing some key data points related to this compound:

| Characteristic | Value / Description | Source(s) |

| Molecular Weight | 213.21 g/mol (or Daltons) | wikipedia.orgmdpi.comnih.gov |

| Classification | Protein-bound uremic toxin | mdpi.comnih.govmdpi.comresearchgate.net |

| Precursor Amino Acid | L-tryptophan | wikipedia.orgmdpi.combiocrates.comoup.com |

| Site of Indole Production | Intestine (by gut bacteria) | wikipedia.orgmdpi.combiocrates.comoup.com |

| Site of IS Formation | Liver (from indole) | wikipedia.orgmdpi.combiocrates.comoup.com |

| Primary Excretion Route | Renal tubular secretion (via OATs) | mdpi.commdpi.comnih.gov |

| Protein Binding | >90% bound to albumin | nagoya-u.ac.jpnih.govresearchgate.netgavinpublishers.com |

| Hemodialysis Removal | Poor (average reduction ~31.8% in conventional hemodialysis) | mdpi.com |

| In Vitro Binding Affinity (KD in normal plasma at 0.15 M NaCl) | 13.2 ± 3.7 µM | nih.govresearchgate.net |

Pathophysiological Mechanisms of Indoxyl Sulfate Toxicity

Cellular and Molecular Mechanisms of Indoxyl Sulfate-Mediated Damage

The detrimental effects of indoxyl sulfate (B86663) at the cellular level involve the induction of oxidative stress, promotion of inflammation, stimulation of fibrotic pathways, induction of endothelial dysfunction, initiation of cellular apoptosis and necrosis, and alterations in cellular metabolic pathways.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound is a significant contributor to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through detoxification or repair. IS promotes the production of ROS in various cell types, including renal tubular cells, endothelial cells, and vascular smooth muscle cells. researchgate.netmdpi.com A key mechanism involves the stimulation of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) pathway. researchgate.netmdpi.comnih.govtandfonline.comresearchgate.netoup.com Studies have shown that IS increases NADPH oxidase activity and expression, particularly NOX4, leading to increased generation of superoxide (B77818) and hydrogen peroxide. nih.govtandfonline.comresearchgate.netnih.gov

Furthermore, IS can impair the cellular antioxidant defense systems. It has been observed to decrease the levels of glutathione (B108866), a crucial non-enzymatic antioxidant, and reduce the activity of antioxidant enzymes like superoxide dismutase (SOD). researchgate.netoup.comresearchgate.netmdpi.comnih.gov This disruption of the pro-oxidant/antioxidant balance exacerbates oxidative damage. The aryl hydrocarbon receptor (AhR) is also implicated in IS-induced oxidative stress, with IS binding to AhR and contributing to increased ROS production via the AhR-NADPH oxidase pathway. mdpi.comnih.govresearchgate.netresearchgate.net The reciprocal relationship between ROS and the RhoA/ROCK pathway further potentiates oxidative stress and contributes to endothelial dysfunction. tandfonline.comresearchgate.net

Promotion of Inflammatory Processes and Cytokine Dysregulation

This compound plays a significant role in promoting inflammation, a complex biological response to harmful stimuli. IS stimulates inflammatory processes by activating key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Activation of NF-κB leads to the increased transcription and production of various pro-inflammatory cytokines and chemokines. nih.govresearchgate.netresearchgate.netnih.gov

Research indicates that IS increases the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govmdpi.com It also promotes the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and E-selectin in endothelial cells. nih.govresearchgate.netresearchgate.netnih.gov These molecules facilitate the recruitment and adhesion of leukocytes to the endothelium, contributing to vascular inflammation. nih.govresearchgate.netnih.gov

The aryl hydrocarbon receptor (AhR) is also involved in IS-mediated inflammation, with IS activating AhR and contributing to the inflammatory response. nih.govresearchgate.netresearchgate.netnih.govelifesciences.org Studies in macrophages have shown that IS enhances their response to inflammatory stimuli like lipopolysaccharide (LPS), resulting in elevated production of ROS and pro-inflammatory cytokines. nih.govnih.gov IS can also induce low-grade inflammation in macrophages directly. nih.gov

Stimulation of Fibrotic Pathways

Fibrosis, the excessive accumulation of extracellular matrix, is a critical process in the progression of many chronic diseases, including CKD. This compound is recognized as a pro-fibrotic factor, stimulating pathways that lead to increased collagen deposition and tissue scarring. mdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov

A key mediator of IS-induced fibrosis is transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. mdpi.comfrontiersin.orgnih.gov IS has been shown to stimulate the production and expression of TGF-β1 in renal cells, including tubular epithelial cells. mdpi.comfrontiersin.orgnih.gov TGF-β1 activation promotes the transition of resident cells into myofibroblasts, which are the primary collagen-producing cells in fibrotic tissue. mdpi.comnih.gov

IS also contributes to fibrosis by increasing the expression of extracellular matrix components like alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1), as well as tissue inhibitor of metalloproteinases-1 (TIMP-1), which inhibits the breakdown of the extracellular matrix. frontiersin.orgresearchgate.net Epithelial-to-mesenchymal transition (EMT) or epithelial phenotypic changes (EPC), processes where epithelial cells acquire mesenchymal characteristics, are also induced by IS and contribute to the fibrotic response. frontiersin.orgresearchgate.net The mTORC1 signaling pathway has also been implicated in IS-induced renal fibrosis, activated via the OAT/NADPH oxidase/ROS pathway. researchgate.net

Endothelial Dysfunction Induction

Endothelial dysfunction, characterized by impaired function of the inner lining of blood vessels, is a critical early event in the development of cardiovascular disease. This compound is considered a uremic endotheliotoxin and significantly contributes to endothelial dysfunction. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netmdpi.comjst.go.jpspandidos-publications.comphysiology.org

One of the primary mechanisms involves the reduction of nitric oxide (NO) bioavailability. nih.govtandfonline.comresearchgate.netjst.go.jp IS decreases the production of NO by inhibiting endothelial NO synthase (eNOS) expression and activity. nih.govtandfonline.comresearchgate.net Furthermore, IS-induced oxidative stress, particularly the production of superoxide, can directly scavenge NO, reducing its effective concentration. tandfonline.comresearchgate.netjst.go.jp

IS also promotes endothelial dysfunction by increasing the expression of adhesion molecules such as ICAM-1 and E-selectin, and chemokines like MCP-1, facilitating leukocyte adhesion and vascular inflammation. nih.govresearchgate.netresearchgate.netnih.gov Activation of the aryl hydrocarbon receptor (AhR) in endothelial cells by IS contributes to pro-oxidant and pro-inflammatory processes, further impairing endothelial function. nih.govresearchgate.netresearchgate.net The RhoA/ROCK pathway is also activated by IS and interacts with ROS production, contributing to decreased NO production and impaired vasorelaxation. tandfonline.comresearchgate.net IS can also alter endothelial cell junctions and promote the release of microparticles. nih.gov

Cellular Apoptosis and Necrotic Cell Death

This compound can induce both programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in various cell types, contributing to tissue injury. researchgate.netmdpi.comtandfonline.comresearchgate.netmdpi.comnih.govspandidos-publications.commedsci.orgnih.govresearchgate.netkrcp-ksn.org Renal tubular cells are particularly vulnerable to IS-induced cell death. researchgate.netmdpi.comnih.gov

IS can induce apoptosis through several pathways. It has been shown to activate pro-apoptotic proteins like Bax and disrupt mitochondrial membrane potential, triggering the intrinsic mitochondrial apoptotic pathway. researchgate.netnih.govmedsci.orgnih.govresearchgate.net Activation of caspases, key executioners of apoptosis, including caspase-3, caspase-8, and caspase-9, has been observed in IS-treated cells. medsci.orgnih.govresearchgate.net The extrinsic apoptotic pathway involving Fas/FASL has also been implicated. medsci.org

Endoplasmic reticulum (ER) stress is another mechanism by which IS can induce apoptosis. spandidos-publications.comphysiology.org IS treatment can lead to the accumulation of unfolded proteins and activate ER stress pathways, including the induction of C/EBP homologous protein (CHOP), which can trigger apoptosis. spandidos-publications.comphysiology.org IS has also been shown to induce apoptosis in cardiomyocytes, mononuclear blood cells, and astrocytes. spandidos-publications.commedsci.orgnih.govresearchgate.netkrcp-ksn.org While IS can induce apoptosis, some studies suggest it may inhibit proliferation at lower concentrations without necessarily causing immediate cell death. physiology.org Necrotic cell death also contributes to IS-mediated tubular injury. researchgate.netmdpi.comnih.gov

Alterations in Cellular Metabolic Pathways

This compound can disrupt normal cellular metabolic processes, contributing to cellular dysfunction and injury. IS has been shown to induce metabolic alterations, particularly in muscle cells. researchgate.netresearchgate.net

Studies using metabolomics have revealed that IS can alter metabolic flow, leading to the upregulation of pathways related to antioxidative responses, such as the pentose (B10789219) phosphate pathway (PPP) and glycolysis, potentially as a compensatory mechanism against oxidative stress. researchgate.netresearchgate.net Conversely, IS can downregulate energy-generation related pathways, including the citric acid (TCA) cycle and glutamate (B1630785) anabolism. researchgate.netresearchgate.net

Activation of Key Molecular Signaling Pathways

Organ-Specific Pathogenic Effects of this compound

This compound's accumulation leads to damage in multiple organs, with the kidneys and cardiovascular system being particularly affected. nih.gov

Renal Pathophysiology

This compound is a significant contributor to the progression of CKD through its direct toxicity to renal cells and its role in promoting renal fibrosis. nih.govnih.gov

Tubulointerstitial Injury and Tubular Cell Death

This compound exhibits direct tubulotoxicity, leading to injury and death of renal tubular cells. nih.govnih.gov Upon cellular uptake, this compound can directly induce apoptotic and necrotic cell death in tubular cells. nih.govnih.gov It increases oxidative stress and reduces antioxidant capacity within these cells, contributing to tubulointerstitial injury. nih.govnih.govresearchgate.net Injured tubular cells can become a source of transforming growth factor-β1 (TGF-β1), a key mediator in the process of renal fibrosis. nih.govnih.gov this compound can also induce apoptosis of tubular cells through the activation of the proapoptotic Bax protein or the activation of ERK 1/2 and p38 MAPK pathways. nih.gov Furthermore, it can induce the maladaptive endoplasmic reticulum stress response, leading to tubular cell apoptosis and impaired tubular cell proliferation necessary for repair in CKD models. krcp-ksn.org this compound is also linked to tubular senescence. krcp-ksn.org

Glomerular Sclerosis and Mesangial Cell Activation

This compound stimulates glomerular sclerosis, a process characterized by scarring of the glomeruli, the kidney's filtering units. wikipedia.orgnagoya-u.ac.jp It induces free radicals in glomerular mesangial cells, contributing to glomerular damage. nagoya-u.ac.jpmdpi.comoup.comnih.gov this compound can activate mesangial cell proliferation. nih.govmdpi.com Prolonged exposure to this compound can increase caspase-3 activity, directly inducing apoptotic cell death of mesangial cells. mdpi.com It increases oxidative burden in mesangial cells, stimulating extracellular superoxide and intracellular hydroxyl radical production, causing glomerular damage in a paracrine manner. mdpi.com Additionally, this compound increases intrarenal renin-angiotensin system (RAS) activity in mesangial cells, promoting tubular epithelial changes and interstitial fibrosis. mdpi.com

Contribution to Renal Fibrosis Progression

This compound plays a significant role in the progression of renal fibrosis, the excessive accumulation of extracellular matrix in the kidneys that leads to loss of function. nih.govnagoya-u.ac.jpfrontiersin.orgmdpi.comdovepress.com It stimulates progressive tubulointerstitial fibrosis and glomerular sclerosis by increasing the expression of pro-fibrotic factors such as transforming growth factor-β1 (TGF-β1), tissue inhibitor of metalloproteinase-1 (TIMP-1), and proα1 (I) collagen. nagoya-u.ac.jpfrontiersin.org This increased expression leads to a further loss of nephrons, creating a vicious cycle of progressive renal injury. nagoya-u.ac.jp this compound stimulates the production of TGF-β by renal proximal tubular cells. frontiersin.org It can also lead to a reactive oxygen species (ROS)-mediated upregulation of plasminogen activator inhibitor (PAI)-1, a downstream molecule of the TGF-β pathway associated with aggressive kidney diseases. frontiersin.org Studies in 5/6-nephrectomized rats have shown that this compound overload augments the gene expression of TIMP-1, intercellular adhesion molecule (ICAM)-1, alpha-1 type I collagen (COL1A1), and TGF-β in the renal cortex. frontiersin.org

Cardiovascular Pathophysiology

This compound contributes significantly to the high prevalence of cardiovascular disease in patients with CKD. ahajournals.orgresearchgate.netmdpi.comnih.govresearchgate.net It is considered a novel cardiovascular risk factor in this population. ahajournals.org

Atherogenesis and Vascular Calcification

This compound is implicated in the development of atherogenesis (the formation of plaque in arteries) and vascular calcification (the hardening of blood vessels). ahajournals.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov It induces oxidative stress and inflammation in vascular cells, contributing to endothelial dysfunction and vascular smooth muscle cell dysfunction. ahajournals.orgnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netd-nb.info this compound promotes the proliferation of vascular smooth muscle cells (VSMCs) in a concentration-dependent manner, partly by inducing oxidative stress, specifically by upregulating NADPH oxidase, especially Nox4. ahajournals.orgnih.govmdpi.comnih.gov VSMC proliferation contributes to intimal hyperplasia and arterial stenotic lesions, which are involved in atherosclerosis development. ahajournals.org this compound also promotes aortic calcification and aortic wall thickening. ahajournals.org IS-induced ROS formation can trigger the switching of VSMCs to an osteoblastic phenotype, which is involved in vascular calcification. nih.gov this compound increases osteoblast-specific proteins, alkaline phosphatase, osteopontin, and core-binding factor-1 production in VSMCs. nih.gov High plasma levels of this compound are associated with the progression of atherosclerosis and aortic calcification in patients with CKD. nih.gov this compound induces calcification of VSMCs through mechanisms involving oxidative stress, inflammation, and potentially the Notch signaling pathway. mdpi.comnih.gov It can also upregulate endothelial expression of adhesion molecules and enhance leukocyte endothelial interactions, suggesting a role in atherosclerosis by inducing inflammation and endothelial dysfunction. ahajournals.org this compound has been shown to inhibit endothelial proliferation and wound repair by increasing free radical production. ahajournals.org

Here is a summary of research findings related to this compound's effects:

| Pathophysiological Effect | Involved Cell Types | Key Mechanisms Involved | References |

| Tubulointerstitial Injury & Tubular Cell Death | Renal tubular cells | Apoptosis, Necrosis, Oxidative Stress, Decreased Antioxidant Capacity, ER Stress, Senescence | nih.govnih.govresearchgate.netkrcp-ksn.orgdntb.gov.ua |

| Glomerular Sclerosis & Mesangial Cell Activation | Glomerular mesangial cells | Free Radical Production, Oxidative Stress, Proliferation, Apoptosis, RAS Activation | nagoya-u.ac.jpmdpi.comoup.comnih.govmdpi.com |

| Renal Fibrosis Progression | Renal tubular cells, Mesangial cells | Increased TGF-β1, TIMP-1, proα1(I) collagen, PAI-1, ROS Production, AhR/NF-κB activation | nih.govoup.comnagoya-u.ac.jpnih.govfrontiersin.orgmdpi.comdovepress.commdpi.comresearchgate.netfishersci.ca |

| Atherogenesis & Vascular Calcification | VSMCs, Endothelial cells, Macrophages | Oxidative Stress (NADPH oxidase/Nox4), Inflammation, VSMC Proliferation, Osteoblastic Differentiation of VSMCs, Endothelial Dysfunction, Adhesion Molecule Upregulation, Macrophage Dysfunction | ahajournals.orgnih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netd-nb.infodntb.gov.uafishersci.ca |

Myocardial Effects and Heart Failure Progression

This compound contributes to myocardial damage and the progression of heart failure, particularly in the context of CKD. Research indicates that IS can directly affect cardiac cells, including fibroblasts and myocytes. oup.com Studies have shown that IS significantly increases collagen synthesis in neonatal rat cardiac fibroblasts, a process central to cardiac fibrosis. oup.com Cardiac fibrosis is a common finding in both chronic heart failure and CKD and is associated with the progression of both diseases. oup.com

IS also promotes myocyte hypertrophy, an enlargement of heart muscle cells that contributes to increased heart size and impaired function. oup.com The mechanisms underlying these effects involve the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in cardiac cells. oup.com Specifically, IS has been shown to stimulate the phosphorylation of p38 MAPK, p42/44 MAPKs, and NF-κB in cardiac fibroblasts and myocytes. oup.com

Beyond direct cellular effects, IS contributes to myocardial injury through the induction of oxidative stress and inflammation. spandidos-publications.comresearchgate.net IS promotes cardiomyocyte hypertrophy and cardiac fibrosis via enhanced oxidative stress and suppresses anti-oxidative mechanisms. spandidos-publications.com Endoplasmic reticulum stress associated apoptosis has also been identified as a novel mechanism in IS-induced cardiomyocyte toxicity. spandidos-publications.com Clinical studies have linked high plasma IS levels to a higher risk of first heart failure events in patients undergoing hemodialysis, even after adjusting for other risk factors. ahajournals.org

Peripheral Artery Disease Manifestations

This compound is implicated in the pathogenesis and progression of peripheral artery disease (PAD), which is highly prevalent in patients with CKD. nih.govdovepress.com IS contributes to atherothrombosis and impaired neovascularization, key features of PAD. nih.gov Clinical evidence suggests a significant association between IS levels and the incidence of symptomatic lower extremity PAD events in hemodialysis patients. nih.gov

One proposed mechanism involves the suppression of endothelial progenitor cell-mediated neovascularization by IS, which could explain the increased risk of PAD in CKD. nih.gov IS may also contribute to vascular calcification and arterial stiffness in patients with CKD, factors that exacerbate PAD. mdpi.com Furthermore, indolic uremic toxins like IS have a prothrombotic effect that impacts both the extrinsic coagulation pathway and platelet activation, contributing to the thrombotic complications seen in PAD. dovepress.com Recent research also suggests that IS, along with other uremic toxins, may contribute to muscle mitochondrial dysfunction in the calf muscle of patients with PAD and CKD, potentially through the activation of the aryl hydrocarbon receptor. ahajournals.org

A study involving hemodialysis patients found that for every 10-μg/mL increase in this compound, the hazards of incident PAD events increased by 19%. nih.gov

Hemostatic System Disturbances and Thrombogenesis

This compound contributes to disturbances in the hemostatic system, promoting a prothrombotic state and increasing the risk of thrombogenesis. IS is considered a link between hemostatic disturbances and cardiovascular disease prevalence in CKD patients. d-nb.info Elevated levels of IS are associated with markers of impaired endothelial function, oxidative stress, and monocyte activation, all of which can influence the hemostatic system. d-nb.info

Studies in rats have demonstrated that chronic exposure to IS promotes arterial thrombosis. nih.govnih.gov IS augments thrombosis after vascular injury through mechanisms involving tissue factor and platelet hyperactivity. nih.gov Indolic uremic solutes like IS activate the aryl hydrocarbon receptor (AhR), which can increase TF transcription and stability. researchgate.net

Neurological and Neuropsychiatric Pathophysiology

This compound exerts neurotoxic effects and contributes to neuropsychiatric manifestations observed in conditions associated with its accumulation, such as CKD. IS is considered a neurotoxin and has been associated with cognitive disorders and mood disorders like anxiety and depression. researchgate.net

Neurotoxicity and Neurodegeneration Mechanisms

This compound contributes to neurotoxicity and neurodegeneration through multiple pathways. IS can disrupt the integrity of the blood-brain barrier (BBB), facilitating its accumulation in the brain. kjim.orgmdpi.comresearchgate.net It also inhibits organic anion transporter 3 (OAT3) and efflux transport in endothelial cells, further contributing to IS accumulation in brain tissue. kjim.orgresearchgate.net

Within the central nervous system (CNS), IS induces inflammation and oxidative stress in glial cells, including astrocytes and microglia. kjim.orgresearchgate.netmdpi.com This neuroinflammation and oxidative stress contribute to neuronal damage and death. kjim.orgresearchgate.netmdpi.com IS increases reactive oxygen species (ROS) in astrocytes, inhibiting the mitogen-activated protein kinase (MAPK) pathway and inducing apoptosis. kjim.orgresearchgate.net IS also activates the aryl hydrocarbon receptor (AhR) in astrocytes, which can influence the expression of inflammatory mediators. kjim.orgresearchgate.net While activated AhR can inhibit the transcription of some anti-inflammatory markers, IS also suppresses NF-κB signals in astrocytes, which normally promote inflammation and neurodegeneration. kjim.orgresearchgate.net

Chronic exposure of cultured neurons to IS has been shown to impair neuronal firing rates and induce axonal damage. mdpi.com In animal models, IS treatment has led to behavioral changes and neurodegeneration, including impaired neuronal cell survival and neural stem cell activity. nih.gov Histopathological changes observed in IS-treated mice included a reduction in neuronal cells. nih.gov

Disruption of Neurotransmitter Balance (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine)

This compound accumulation is associated with alterations in neurotransmitter levels in the brain, contributing to neurological and neuropsychiatric symptoms. Elevated levels of IS are associated with decreased levels of important neurotransmitters, including serotonin, dopamine, and norepinephrine (B1679862). researchgate.net

Studies in rats chronically exposed to IS have observed reduced levels of norepinephrine, dopamine, and serotonin, particularly in the brainstem. nih.govnih.gov This reduction in monoamine neurotransmitters may help explain the association between high IS concentrations and symptoms of depression, anxiety, and cognitive impairment. researchgate.net The disruption of neurotransmitter balance by IS is considered a potential factor in altered mental status observed in CKD. nih.gov

Research suggests that IS can contribute to the perturbation of CNS homeostasis and neuronal damage indirectly through its prothrombotic effect and IS-induced endothelial dysfunction, which can subsequently impact neurotransmitter systems. nih.gov

Here is a table summarizing some of the research findings on this compound's effects:

| Effect | Mechanism(s) Involved | Model/Study Type | Key Findings | Source(s) |

| Endothelial Cell Dysfunction | Increased oxidative stress (NADPH oxidase, decreased glutathione), reduced NO bioavailability, leukocyte activation, smooth muscle cell proliferation, impaired endothelial repair, AhR activation, microparticle release. | In vitro (HUVECs), Animal models (rats), Clinical studies. | Inhibits NO production and cell viability, impairs proliferation and wound repair, promotes smooth muscle cell proliferation, associated with markers of endothelial dysfunction. mdpi.comjst.go.jpjst.go.jpfrontiersin.orgahajournals.org | mdpi.comjst.go.jpjst.go.jpfrontiersin.orgahajournals.org |

| Vascular Remodeling | Promotion of aortic calcification and wall thickening, expression of osteoblast-specific proteins. | Animal models (hypertensive rats). | Promotes aortic calcification and aortic wall thickening. mdpi.com | mdpi.com |

| Myocardial Effects (Fibrosis, Hypertrophy) | Increased collagen synthesis (fibroblasts), myocyte hypertrophy, activation of MAPK and NF-κB pathways, oxidative stress, ER stress, apoptosis. | In vitro (cardiac fibroblasts, myocytes), Animal models (rats), Clinical studies. | Increases collagen synthesis and myocyte hypertrophy, activates MAPK and NF-κB, associated with oxidative stress and ER stress, linked to increased heart failure risk. oup.comspandidos-publications.comresearchgate.netahajournals.org | oup.comspandidos-publications.comresearchgate.netahajournals.org |

| Peripheral Artery Disease Manifestations | Atherothrombosis, impaired neovascularization (EPCs), vascular calcification, prothrombotic effects (TF, platelets), muscle mitochondrial dysfunction (AhR). | Animal models (uremic mice), Clinical studies (hemodialysis patients). | Induces atherothrombosis, suppresses EPC-mediated neovascularization, associated with increased risk of symptomatic PAD, contributes to muscle mitochondrial dysfunction. mdpi.comnih.govdovepress.comahajournals.org | mdpi.comnih.govdovepress.comahajournals.org |

| Hemostatic System Disturbances/Thrombogenesis | Increased TF/factor VII complex, increased PAI-1, platelet activation, influence on coagulation/fibrinolysis factors, AhR activation. | Animal models (rats), Clinical studies. | Promotes arterial thrombosis, increases TF and PAI-1, enhances platelet activation, linked to increased thrombotic events. dovepress.comd-nb.infonih.govnih.govresearchgate.net | dovepress.comd-nb.infonih.govnih.govresearchgate.net |

| Neurotoxicity/Neurodegeneration | Disruption of BBB, inhibition of OAT3/efflux, inflammation (glial cells), oxidative stress (astrocytes), MAPK pathway inhibition, apoptosis, AhR activation, impaired neuronal survival, axonal damage. | In vitro (CNS cells, neurons), Animal models (mice, rats). | Disrupts BBB, accumulates in brain, induces glial inflammation and oxidative stress, inhibits MAPK, promotes apoptosis, impairs neuronal survival and axonal damage, associated with neurodegeneration. kjim.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov | kjim.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov |

| Disruption of Neurotransmitter Balance | Associated with decreased levels of serotonin, dopamine, and norepinephrine. | Animal models (rats). | Reduced levels of serotonin, dopamine, and norepinephrine observed in brain regions. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

Blood-Brain Barrier Permeability Alterations

This compound is a known neurotoxin associated with increased permeability of the blood-brain barrier (BBB). mdpi.com This increased permeability is thought to be a primary cause of neurological symptoms observed with high concentrations of IS in the central nervous system, including cognitive dysfunction and stroke-induced brain injury. mdpi.com The disruption of the BBB may be linked to IS activation of aryl hydrocarbon receptors (AhR) in central nervous system endothelial cells. mdpi.com Studies in rodent models of CKD have shown increased BBB permeability associated with AhR activation by this compound, alongside cognitive impairment. researchgate.netnih.gov Non-CKD AhR knockout mice were protected against IS-induced BBB disruption and cognitive impairment, further supporting the role of AhR activation. nih.gov In clinical studies, patients with end-stage kidney disease (ESKD) have demonstrated increased BBB permeability compared to healthy controls, with higher IS levels and AhR activating potential. researchgate.net

Skeletal System Pathophysiology

This compound acts as a bone toxin and is implicated in bone disorders in patients with CKD. mdpi.com The accumulation of uremic toxins like IS may weaken bone quality and quantity, potentially contributing to uremic osteoporosis. biocrates.com

Renal Osteodystrophy Development

This compound is involved in the progression of osteodystrophy. nagoya-u.ac.jp Low-turnover bone disease observed in early CKD is linked to the inhibitory effects of IS on osteoblast viability and differentiation, as well as osteoblastic signaling via parathyroid hormone. nih.gov Research suggests a connection between parathyroid hormone resistance, low bone turnover, and increased this compound levels. biocrates.com IS also acts on AhR and activates signaling pathways that can disrupt osteoblast differentiation. biocrates.com

Effects on Osteoblast Viability and Differentiation

This compound has a noxious effect on osteoblasts, directly inhibiting their viability and inducing apoptosis via caspase activity. semanticscholar.org IS decreases the differentiation of osteoblasts, leading to reduced production of bone-formation-associated proteins such as alkaline phosphatase, osteonectin, and type I collagen. semanticscholar.org Intracellular reactive oxygen species (ROS) are significantly increased in osteoblasts after treatment with IS. semanticscholar.org Studies have shown that IS dose-dependently reduces calcium deposition in mesenchymal stem cell-osteoblastic cells, supporting its inhibitory effect on osteoblast maturation. nih.gov IS can inhibit osteoblast differentiation through organic anion transport (OAT) which mediates its uptake. nih.gov Furthermore, IS impacts alkaline phosphatase (ALP) activity, an important enzyme for bone matrix mineralization, causing a dose-dependent decrease in ALP activity in MSC-osteoblastic cells and impairing mineralization. nih.gov IS has been shown to downregulate the expression of COL1A1, which encodes for type I collagen, a major bone matrix protein crucial for the early stage of osteoblast differentiation. nih.gov While some studies using high IS concentrations (above 200 µM) showed inhibition of osteogenesis and reduced viability/proliferation of bone marrow mesenchymal stem cells (BMSCs), these concentrations may not accurately reflect clinical levels in CKD patients (approximately 20 µM). mdpi.com However, studies using clinically relevant concentrations (2–50 µM) have also shown that IS dose-dependently suppresses mineralization in osteoblastic cells, primarily during the early stages of differentiation. mdpi.com IS appears to attenuate osteoblast differentiation through the AhR/ERK1/2 and p38 MAPK/Runx2 pathways. mdpi.comresearchgate.net

Musculoskeletal Pathophysiology

Muscle wasting, also known as sarcopenia, is a frequent and serious complication in CKD patients. mdpi.com this compound is a pathogenic factor for sarcopenia in CKD. nih.gov

Muscle Wasting Mechanisms

This compound contributes to muscle wasting in CKD. mdpi.com It can directly increase oxidative stress levels within skeletal muscle cells and impair mitochondrial function. frontiersin.org This can affect catabolism and accelerate the development of frailty and sarcopenia. frontiersin.org this compound also influences decreased skeletal muscle anabolism, resulting in atrophy. frontiersin.org Excessive ROS and inflammatory cytokine releases caused by IS directly inhibit myocyte growth in muscle wasting via myokines' effects. semanticscholar.org In myoblast cells, IS-induced ROS generation reduces mitochondrial content and decreases PGC-1α production, lowering mitochondrial membrane potential. mdpi.com The decrease in myosin heavy chain, myocyte growth, and mitochondrial dysfunction contribute to the pathogenesis of muscle wasting in CKD. mdpi.com IS induces metabolic alterations in muscle, such as upregulation of glycolysis and the pentose phosphate pathway as an antioxidative stress response, via nuclear factor (erythroid-2-related factor)-2 (Nrf2). nih.gov This altered metabolic flow leads to downregulation of the TCA cycle, resulting in mitochondrial dysfunction and ATP shortage in muscle cells. nih.gov Impaired mitochondrial function caused by metabolic alteration induces suppression of anabolism signaling and ATP production, leading to sarcopenia. nih.gov this compound has the potential to induce muscle atrophy by stimulating ROS-mediated myostatin and atrogenes expression. jst.go.jp It also impairs mitochondrial function. jst.go.jp IS inhibits the proliferation of C2C12 myoblast cells and causes increased ROS production and inflammatory cytokine expression (TNF-α, IL-6, and TGF-β1) in these cells. jst.go.jp

Hematological Pathophysiology

This compound is implicated in hematological complications in CKD, including anemia. mdpi.comnih.gov IS triggers eryptosis via ROS-mediated oxidative stress and elevates hepcidin (B1576463) levels, which can prevent iron flux in circulation in renal anemia. semanticscholar.orgnih.gov Renal anemia in CKD is primarily due to diminished erythropoietin (EPO) production and iron dysregulation. researchgate.net Uremic toxins like IS hinder iron metabolism and worsen anemia. researchgate.net These toxins can directly affect renal EPO synthesis and contribute to renal hypoxia, playing a critical role in the pathophysiology of renal anemia. researchgate.net In vitro studies have shown that this compound decreases erythropoietin production. nih.gov Human studies have found that serum this compound levels are significantly and negatively associated with erythropoietin levels. nih.gov Animal studies have shown that EPO gene and protein expression were markedly inhibited in rats with CKD, and this effect was significantly reversed by lowering serum this compound. nih.gov IS may impair oxygen-sensing in EPO-producing cells, suppressing renal EPO messenger RNA expression and plasma EPO levels. nih.gov

Eryptosis and Anemia Development

This compound (IS), a protein-bound uremic toxin, is increasingly recognized for its contribution to the development and exacerbation of anemia, particularly in the context of chronic kidney disease (CKD). While impaired erythropoietin production and iron deficiency are established causes of renal anemia, accelerated red blood cell (RBC) destruction through a process known as eryptosis also plays a significant role. Eryptosis is a form of programmed cell death in erythrocytes, characterized by cell shrinkage and the exposure of phosphatidylserine (B164497) on the outer cell membrane leaflet, signaling for their clearance by phagocytes nih.govmdpi.comcellphysiolbiochem.com.

Research findings indicate that this compound directly triggers eryptosis. Studies have shown that exposure of erythrocytes to this compound leads to an increase in cytosolic Ca2+ concentration, a key mediator of eryptosis nih.govhilarispublisher.com. This influx of extracellular Ca2+ is a significant factor in initiating the cell shrinkage and membrane scrambling observed during this compound-induced eryptosis nih.govhilarispublisher.com. Furthermore, this compound has been found to enhance ceramide abundance in erythrocytes, which can sensitize these cells to the scrambling effects of increased cytosolic Ca2+ levels nih.govmdpi.com.

Oxidative stress is another critical pathway through which this compound promotes eryptosis. IS stimulates the production of reactive oxygen species (ROS) in erythrocytes nih.govmdpi.commdpi.comoup.com. This IS-induced ROS generation appears to be dependent on the uptake of IS into the red blood cells via the organic anion transporter 2 (OAT2) and subsequent activation of NADPH oxidase activity nih.govmdpi.commdpi.com. Inhibition of either OAT2 or NADPH oxidase has been shown to abolish IS-induced ROS generation and eryptosis in erythrocytes nih.govmdpi.commdpi.com. While IS increases ROS generation and eryptosis, studies have indicated that this occurs through a mechanism independent of reduced glutathione (GSH) levels nih.govmdpi.com.

Detailed research findings highlight the dose-dependent nature of this compound's effect on eryptosis and ROS production. For instance, studies incubating healthy red blood cells with varying concentrations of IS (0.01, 0.09, and 0.17 mM) demonstrated a dose-dependent increase in both ROS production and eryptosis rate over time mdpi.com.

The following table summarizes representative data on the effect of this compound on eryptosis and ROS production in healthy red blood cells:

| This compound Concentration (mM) | Eryptosis (% Annexin-V Positive RBCs) (24h incubation) | ROS Production (% DCFH-DA Positive RBCs) (24h incubation) |

| 0.01 | ~10 | ~20 |

| 0.09 | ~25 | ~50 |

| 0.17 | ~40 | ~70 |

Note: Data are approximate values derived from research findings illustrating dose-dependent effects mdpi.com. Actual values may vary depending on specific experimental conditions.

Further studies involving erythrocytes from hemodialysis patients (HD-RBC) have shown significantly higher baseline levels of both ROS production and eryptosis compared to healthy control RBCs, underscoring the impact of uremic toxins like IS in a clinical setting nih.govmdpi.com. Incubation of healthy RBCs with IS resulted in ROS production and eryptosis rates comparable to those observed in HD-RBCs mdpi.com.

The mechanism involves IS uptake via OAT2, leading to the activation of NADPH oxidase and subsequent ROS generation, which ultimately triggers eryptosis nih.govmdpi.commdpi.com. This pathway highlights potential therapeutic targets for mitigating this compound-induced erythrocyte damage and improving anemia in CKD patients.

Clinical Significance and Disease Associations of Indoxyl Sulfate

Indoxyl Sulfate (B86663) in Chronic Kidney Disease (CKD) Progression

Elevated serum levels of indoxyl sulfate are increasingly recognized as a key factor in the progression of CKD, contributing to a cycle of worsening renal function and toxin accumulation. mdpi.comnih.gov The toxin exerts direct harmful effects on the kidney, promoting inflammation, oxidative stress, and fibrosis. mdpi.comnih.gov

A strong inverse relationship exists between serum this compound concentrations and renal function. nih.govresearchgate.net As the estimated glomerular filtration rate (eGFR) decreases, levels of this compound progressively increase. nih.govmdpi.com Clinical studies have demonstrated that higher serum this compound levels are independently associated with a more rapid decline in renal function. mdpi.com The toxin is taken up by renal tubular cells where it induces cellular damage, including apoptosis and necrosis, and stimulates the production of profibrotic cytokines like transforming growth factor-β1 (TGF-β1). mdpi.comnih.gov This process leads to tubulointerstitial injury and fibrosis, which are hallmarks of CKD progression. mdpi.comnih.gov Research suggests that serum this compound is a valuable marker for predicting the decline of renal function in patients with advanced CKD. researchgate.net One prospective study with 89 patients in CKD stages 3 to 5 found that higher baseline this compound levels (≥6.124 mg/L) were significantly associated with progression to dialysis over a 2-year follow-up. nih.gov

Table 1: Studies on this compound and CKD Progression

| Study Population | Key Finding | Citation |

|---|---|---|

| 70 pre-dialysis patients | Serum this compound was an independent predictor of dialysis events. | researchgate.net |

| 89 patients with CKD stage 3-5 | Higher this compound levels (≥6.124 mg/L) were significantly associated with renal progression to dialysis. | nih.gov |

This compound in Cardiovascular Disease Comorbidities in CKD

Cardiovascular disease (CVD) is the leading cause of death in patients with CKD, and this compound is a key uremic toxin implicated in this high risk. nih.govnih.govnih.gov It contributes to various cardiovascular pathologies by promoting endothelial dysfunction, oxidative stress, inflammation, vascular calcification, and cardiac fibrosis. ahajournals.orgresearchgate.netmdpi.comnih.govmdpi.com

Several studies link elevated this compound levels to an increased risk of heart failure. ahajournals.orgmdpi.com A prospective study conducted by Cao et al. on hemodialysis patients demonstrated that high plasma this compound was associated with a higher risk of a first heart failure event after a median follow-up of 48 months, a finding that held true after adjusting for other risk factors. ahajournals.org The toxin is believed to contribute to heart failure by inducing cardiac hypertrophy and fibrosis. mdpi.com However, the relationship can be complex. A prospective, multicenter study of 300 patients with established heart failure and CKD (stages G3b to 5G) did not find a significant association between baseline serum this compound concentrations and a composite outcome of all-cause death, hospitalization for heart failure, or nonfatal cardiovascular events over a one-year follow-up. mdpi.comnih.gov This suggests that while this compound may contribute to the initial development of heart failure, its prognostic value in patients with pre-existing cardiac and advanced renal disease may differ. mdpi.com

This compound plays a significant role in the pathogenesis of arteriosclerosis, which is characterized by the stiffening of arterial walls. ahajournals.orgelsevierpure.com Clinical studies have shown a direct, positive correlation between serum this compound levels and measures of arterial stiffness, such as aortic pulse wave velocity (PWV). nih.govahajournals.org The toxin promotes endothelial dysfunction, reduces the bioavailability of nitric oxide (a key vasodilator), and stimulates the proliferation of vascular smooth muscle cells, all of which contribute to increased stiffness. ahajournals.orgresearchgate.netnih.gov

Furthermore, this compound is strongly associated with vascular calcification, the pathological deposition of calcium-phosphate crystals in arteries. nih.govnih.govmdpi.com It has been shown to induce a phenotypic switch in vascular smooth muscle cells, causing them to behave like bone-forming osteoblasts. mdpi.comelsevierpure.com A study in a rat model of CKD demonstrated that continuous exposure to this compound promotes moderate to severe calcification in the aorta and peripheral vessels. nih.gov This process of accelerated vascular aging is a major contributor to the high cardiovascular burden in CKD patients. nih.gov